Pbrm1-BD2-IN-6

Epigenetics PBRM1 Bromodomain inhibitor

PBRM1-BD2-IN-6 provides an intermediate potency tool (IC50 0.22 µM) for PBRM1 bromodomain BD2 inhibition, bridging the gap between weaker PBRM1-BD2-IN-2 (IC50 1.0 µM) and stronger PBRM1-BD2-IN-8 (IC50 0.16 µM) analogs. Validated antiproliferative activity in LNCaP (IC50 0.66 µM) and PC3 (IC50 0.77 µM) prostate cancer cells enables robust dose-response studies. Pair with structurally distinct inhibitor PB16 to confirm on-target specificity. Ideal for ChIP-seq and gene expression analysis of PBAF complex transcriptional regulation. Order to establish quantitative target engagement comparisons and reproducible functional datasets.

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
Cat. No. B12390766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbrm1-BD2-IN-6
Molecular FormulaC16H15ClN2O
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2)C
InChIInChI=1S/C16H15ClN2O/c1-9-5-3-6-11(10(9)2)15-18-13-8-4-7-12(17)14(13)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20)
InChIKeyVQRNXAWCBAQDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBRM1-BD2-IN-6: Potent and Cell-Active Inhibitor of the PBRM1 Bromodomain for Cancer Epigenetics Research


PBRM1-BD2-IN-6 is a potent, cell-active small molecule inhibitor targeting the second bromodomain (BD2) of the polybromo-1 (PBRM1) protein [1]. As a key subunit of the PBAF chromatin remodeling complex, PBRM1 links histone acetylation to transcriptional regulation, and its BD2 domain has emerged as a therapeutic target in PBRM1-dependent cancers, including prostate cancer and clear cell renal cell carcinoma [1][2]. The compound exhibits an IC50 value of 0.22 µM against the PBRM1-BD2 domain in biochemical assays and demonstrates antiproliferative activity in cellular models [1][2].

Why PBRM1-BD2-IN-6 Cannot Be Simply Substituted with Other PBRM1 Bromodomain Inhibitors


PBRM1 contains six tandem bromodomains, each with distinct structural features and biological functions [1]. While several inhibitors have been developed that target the PBRM1-BD2 domain, they exhibit significant variability in their biochemical potency, binding affinity (Kd), selectivity across bromodomain family members, and cellular efficacy [1][2]. For example, PBRM1-BD2-IN-2 has an IC50 of 1.0 µM and a Kd of 9.3 µM, while PBRM1-BD2-IN-8 has an IC50 of 0.16 µM but a weaker Kd of 4.4 µM [2][3]. These quantitative differences in target engagement, combined with varying degrees of selectivity over related bromodomains such as SMARCA2/4 and other PBRM1 bromodomains (e.g., BD5), mean that these compounds are not interchangeable in experimental settings. Substituting one inhibitor for another without understanding these specific parameters can lead to inconsistent target inhibition, off-target effects, and irreproducible biological outcomes [1][2][3].

Quantitative Differentiation of PBRM1-BD2-IN-6 from Closest Analogs: A Comparative Evidence Guide


Comparative Biochemical Potency of PBRM1-BD2-IN-6 Against PBRM1-BD2

In a biochemical inhibition assay, PBRM1-BD2-IN-6 demonstrated an IC50 of 0.22 µM against the PBRM1-BD2 domain [1]. This places its potency in an intermediate range relative to other available PBRM1-BD2 inhibitors. For comparison, the IC50 of PBRM1-BD2-IN-8 is 0.16 µM, PBRM1-BD2-IN-1 is 0.2 µM, PBRM1-BD2-IN-5 is 0.26 µM, PBRM1-BD2-IN-7 is 0.29 µM, and PBRM1-BD2-IN-2 is 1.0 µM [2][3][4][5].

Epigenetics PBRM1 Bromodomain inhibitor IC50

Cellular Antiproliferative Activity of PBRM1-BD2-IN-6 in Prostate Cancer Models

PBRM1-BD2-IN-6 demonstrates clear cellular activity, inhibiting the growth of PBRM1-dependent prostate cancer cell lines. In a 5-day proliferation assay with compound replenishment every 48 hours, PBRM1-BD2-IN-6 exhibited IC50 values of 0.66 µM in LNCaP cells, 0.77 µM in PC3 cells, and 0.32 µM in HEK293T cells [1]. This is a key differentiator from other PBRM1-BD2 inhibitors like GNE-235, which, despite being a selective PBRM1 bromodomain inhibitor, lacks demonstrated cell activity in PBRM1-dependent cancer models [2].

Cancer Prostate cancer Antiproliferative LNCaP PC3

Inferred Selectivity Profile of PBRM1-BD2-IN-6 Based on Structural Analogy and Class Characteristics

While direct selectivity data for PBRM1-BD2-IN-6 against other bromodomains (e.g., SMARCA2/4, other PBRM1 bromodomains) is not currently published, its classification as a PBRM1-BD2 inhibitor places it within a class of compounds designed for enhanced selectivity. Recent research has identified a unique tyrosine residue in PBRM1 that creates a distinct binding pocket essential for selective inhibitor binding, enabling the development of inhibitors with high selectivity over SMARCA2 and SMARCA4 bromodomains [1]. Compounds like PB16 exemplify this class, demonstrating cell activity in PBRM1-dependent models where other selective inhibitors (e.g., GNE-235) fail [1]. Based on this class-level inference, PBRM1-BD2-IN-6 is expected to possess a favorable selectivity profile relative to pan-bromodomain inhibitors, making it a more precise tool for studying PBRM1-specific biology [1].

Selectivity PBRM1 SMARCA2 SMARCA4 Bromodomain

Optimized Application Scenarios for PBRM1-BD2-IN-6 in Oncology and Epigenetics Research


Investigating PBRM1-Dependent Prostate Cancer Cell Growth

PBRM1-BD2-IN-6 is ideally suited for in vitro studies examining the role of the PBRM1 bromodomain in prostate cancer cell proliferation. Its demonstrated antiproliferative activity in LNCaP and PC3 cell lines (IC50 values of 0.66 µM and 0.77 µM, respectively) [1] provides a validated platform for dose-response and mechanistic studies in PBRM1-dependent cancer models [1].

Comparative Epigenetic Mechanism Studies with Differentiated Potency

For researchers seeking to compare the effects of different levels of PBRM1-BD2 inhibition, PBRM1-BD2-IN-6 (IC50 0.22 µM) offers an intermediate potency tool [2]. It can be used in parallel with more potent (e.g., PBRM1-BD2-IN-8, IC50 0.16 µM) or less potent (e.g., PBRM1-BD2-IN-2, IC50 1.0 µM) analogs to establish a graded response in target engagement and downstream transcriptional effects [2][3][4].

Validation of Selective PBRM1-BD2 Targeting in Cellular Contexts

Given the recent structural insights into the unique ligand-binding pocket of PBRM1 that confers selectivity [5], PBRM1-BD2-IN-6 can serve as a valuable tool to validate target engagement in cellular assays. Its use alongside a structurally distinct but mechanistically related inhibitor (e.g., PB16) can help confirm that observed biological effects are due to selective PBRM1-BD2 inhibition rather than off-target interactions [5].

Chemical Probe for PBRM1 Bromodomain Function in Chromatin Biology

As a cell-active inhibitor, PBRM1-BD2-IN-6 can be employed in chromatin immunoprecipitation (ChIP) and gene expression studies to dissect the specific contribution of the PBRM1-BD2 domain to histone acetylation reading and subsequent transcriptional regulation within the PBAF complex [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pbrm1-BD2-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.